molecular formula C20H21N3O3 B8586827 4-(4-Methoxybenzyloxy)-7-morpholin-4-ylquinazoline

4-(4-Methoxybenzyloxy)-7-morpholin-4-ylquinazoline

Cat. No. B8586827
M. Wt: 351.4 g/mol
InChI Key: FPEOJLTTWVNZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxybenzyloxy)-7-morpholin-4-ylquinazoline is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methoxybenzyloxy)-7-morpholin-4-ylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxybenzyloxy)-7-morpholin-4-ylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Methoxybenzyloxy)-7-morpholin-4-ylquinazoline

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine

InChI

InChI=1S/C20H21N3O3/c1-24-17-5-2-15(3-6-17)13-26-20-18-7-4-16(12-19(18)21-14-22-20)23-8-10-25-11-9-23/h2-7,12,14H,8-11,13H2,1H3

InChI Key

FPEOJLTTWVNZHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=NC3=C2C=CC(=C3)N4CCOCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 2.82 g (12.5 mmol) of tris(dibenzylideneacetone)dipalladium-(0) and 5.41 g (15.1 mmol) of 2-(dicyclohexylphosphino)biphenyl were dissolved in 1.5 l of toluene, and 269.0 ml (3.1 mol) of morpholine and 213.0 g (0.62 mol) of 7-bromo-4-(4-methoxybenzyloxy)quinazoline [dissolved in 2 l of toluene] were added successively. 73.0 g (0.8 mol) of sodium tert-butoxide were subsequently added in portions, and the mixture was stirred. Conventional work-up gave 178 g of 4-(4-methoxybenzyloxy)-7-morpholin-4-ylquinazoline; HPLC/MS (M+H)+=350 as oil [crude product; was reacted further directly].
[Compound]
Name
tris(dibenzylideneacetone)dipalladium-(0)
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
5.41 g
Type
catalyst
Reaction Step One
Quantity
269 mL
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
73 g
Type
reactant
Reaction Step Three

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